Fasitibant chloride hydrochloride

Vue d'ensemble

Description

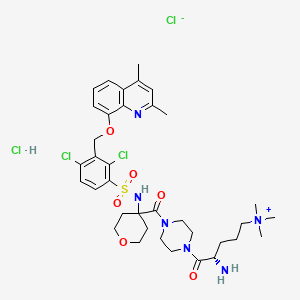

Fasitibant chloride hydrochloride is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. It is under investigation for its potential therapeutic applications, particularly in the treatment of symptomatic osteoarthritis of the knee . The compound has a complex chemical structure with the molecular formula C36H50Cl4N6O6S and a molecular weight of 836.69 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fasitibant chloride hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include dichloromethane, dimethylformamide, and various catalysts .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

Fasitibant chloride hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Studies

Fasitibant chloride hydrochloride is utilized extensively in pharmacological research to explore the mechanisms of bradykinin B2 receptor antagonism. Its role in inhibiting bradykinin's effects has been documented in several studies, demonstrating its potency and selectivity compared to other antagonists.

- In Vitro Studies : Research indicates that this compound exhibits significant antagonistic activity against the bradykinin B2 receptor, with a binding affinity that surpasses many existing treatments. For instance, it has shown lower intrinsic clearance and favorable metabolic stability in liver microsomes, indicating potential for oral bioavailability .

Inflammatory Disease Models

This compound has been tested in various animal models to assess its efficacy in reducing inflammation:

- Carrageenan-Induced Inflammation : In studies using carrageenan to induce inflammation in rat knee joints, this compound demonstrated a marked reduction in joint swelling and myeloperoxidase activity. When combined with dexamethasone, the compound exhibited enhanced anti-inflammatory effects, greater than either agent alone .

Clinical Trials and Therapeutic Applications

Currently, this compound is under investigation for its therapeutic applications in clinical settings:

- Osteoarthritis Treatment : Clinical trials are focusing on its effectiveness in alleviating symptoms associated with osteoarthritis. The compound's ability to mitigate pain and inflammation positions it as a promising candidate for future therapeutic regimens .

Mechanistic Insights

The mechanism of action for this compound involves selective binding to the bradykinin B2 receptor, which plays a crucial role in mediating inflammatory responses. By blocking this receptor, the compound effectively reduces the physiological effects of bradykinin, including pain and vascular permeability .

Case Study 1: Efficacy in Osteoarthritis

A study involving intra-articular administration of this compound demonstrated significant improvements in joint function and pain reduction among patients with symptomatic knee osteoarthritis. The combination therapy with corticosteroids showed superior results compared to monotherapy .

Case Study 2: Inflammatory Response Modulation

In a controlled study assessing cytokine levels post-carrageenan treatment, this compound significantly reduced IL-1β and IL-6 levels compared to control groups. This suggests its potential utility in managing inflammatory responses across various conditions .

Mécanisme D'action

Fasitibant chloride hydrochloride exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the receptor, this compound inhibits the actions of bradykinin, leading to reduced inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Fasitibant chloride hydrochloride include:

- FR173657

- Anatibant

- WIN64338

- Bradyzide

- CHEMBL442294

- JSM10292

Uniqueness

This compound is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. Its complex chemical structure and specific binding properties make it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

Fasitibant chloride hydrochloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory conditions such as symptomatic osteoarthritis of the knee. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

This compound exerts its biological effects primarily by binding to and antagonizing the bradykinin B2 receptor (B2R). The B2R is involved in various physiological processes, including inflammation, pain perception, and vascular permeability. By inhibiting the action of bradykinin—a peptide that promotes inflammation and pain—Fasitibant effectively reduces inflammatory responses and alleviates pain associated with various conditions .

- Chemical Formula : C36H50Cl4N6O6S

- Molecular Weight : 794.12 g/mol

- CAS Number : 869880-33-1

Biological Activity Overview

This compound has been studied for its effects on cytokine release and inflammation. Key findings include:

- Cytokine Inhibition : In animal models, Fasitibant significantly inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and GRO/CINC-1 in carrageenan-induced inflammatory arthritis .

- Combination Therapy : The combination of Fasitibant with dexamethasone was shown to be more effective than either drug alone in reducing knee joint inflammation and cytokine levels .

Table 1: Summary of Key Research Studies

Case Studies

- Carrageenan-Induced Inflammation Model :

- Chronic Pain Models :

Propriétés

IUPAC Name |

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWOUUTKDMGTE-UJXPALLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50Cl4N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869880-33-1 | |

| Record name | MEN 16132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FASITIBANT CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ELA1U90I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.